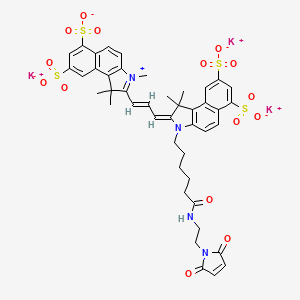
Sulfo-Cy3.5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy3.5 maleimide is a water-soluble, thiol-reactive fluorescent dye. It is a sulfonated derivative of Cy3.5, which enhances its solubility in aqueous solutions. This compound is widely used in bioconjugation techniques, particularly for labeling proteins, peptides, and other thiolated biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3.5 maleimide typically involves the sulfonation of Cy3.5 followed by the introduction of a maleimide group. The maleimide group is reactive towards thiol groups, making it suitable for bioconjugation. The reaction conditions often involve the use of organic solvents such as DMSO or DMF, and the process is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in scaling up the production while maintaining the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3.5 maleimide primarily undergoes thiol-maleimide reactions, which are a type of Michael addition reaction. This reaction involves the addition of a thiol group to the maleimide, forming a stable thioether bond .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in a degassed buffer at pH 7-7.5.
Major Products
The major product of the reaction is a thiol-conjugated this compound, which is a stable thioether-linked fluorescent conjugate .
Scientific Research Applications
Sulfo-Cy3.5 maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Commonly used for labeling proteins, peptides, and nucleic acids in various assays and imaging techniques
Medicine: Utilized in diagnostic imaging and therapeutic monitoring.
Industry: Applied in the development of biosensors and diagnostic kits.
Mechanism of Action
The mechanism of action of Sulfo-Cy3.5 maleimide involves its reaction with thiol groups on biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, thereby labeling the biomolecule with the fluorescent dye. This labeling allows for the visualization and tracking of the biomolecule in various assays and imaging techniques .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cy3 maleimide
- Sulfo-Cy5 maleimide
- Alexa Fluor 555 maleimide
- DyLight 550 maleimide
- BODIPY TMR-X maleimide
Uniqueness
Sulfo-Cy3.5 maleimide is unique due to its optimal excitation and emission wavelengths (λex=591 nm, λem=604 nm), which provide high sensitivity and low background fluorescence in imaging applications. Its high water solubility and stability make it particularly suitable for labeling sensitive biomolecules without the need for organic co-solvents .
Properties
Molecular Formula |
C44H43K3N4O15S4 |
|---|---|
Molecular Weight |
1113.4 g/mol |
IUPAC Name |
tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H46N4O15S4.3K/c1-43(2)36(46(5)32-15-13-28-30(41(32)43)22-26(64(52,53)54)24-34(28)66(58,59)60)10-9-11-37-44(3,4)42-31-23-27(65(55,56)57)25-35(67(61,62)63)29(31)14-16-33(42)47(37)20-8-6-7-12-38(49)45-19-21-48-39(50)17-18-40(48)51;;;/h9-11,13-18,22-25H,6-8,12,19-21H2,1-5H3,(H4-,45,49,52,53,54,55,56,57,58,59,60,61,62,63);;;/q;3*+1/p-3 |
InChI Key |
LFJMNQRTYIOGBZ-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















